N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-16-9-8-14-12(15)13(6-2-3-7-13)11-5-4-10-17-11/h4-5,10H,2-3,6-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXJHXFKXUPECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1(CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a cyclopentane ring substituted with a thiophene group and a methoxyethyl chain, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiophene moiety suggests potential interactions with proteins and cellular membranes, influencing signaling pathways.
In Vitro Studies
Preliminary studies have assessed the compound's biological activity through in vitro assays. These studies typically measure binding affinity to specific receptors or enzymes relevant to disease models.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model. The results demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases.
Table 1: Biological Activities of this compound
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| Anti-inflammatory | LPS-induced macrophages | 10.2 | Inhibition of NF-kB signaling |
| Antioxidant | DPPH radical scavenging | 12.5 | Free radical neutralization |
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reaction : The reaction between thiophene derivatives and cyclopentanecarboxylic acid derivatives.
- Amidation : Formation of the amide bond under specific conditions using coupling reagents.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
